molecular formula C17H17NO5 B554332 Z-Tyr-OH CAS No. 1164-16-5

Z-Tyr-OH

Cat. No.: B554332
CAS No.: 1164-16-5
M. Wt: 315.32 g/mol
InChI Key: MCRMUCXATQAAMN-HNNXBMFYSA-N
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Description

Z-Tyr-OH is an organic compound with the chemical formula C17H17NO5. It is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides, as it helps to prevent unwanted side reactions involving the amino group of tyrosine .

Mechanism of Action

Target of Action

Z-Tyr-OH, also known as N-Benzyloxycarbonyl-L-tyrosine, is a derivative of the amino acid tyrosine . Tyrosine is involved in numerous biochemical processes and is found in the active sites of many enzymes, playing a crucial role in protein-protein and protein-ligand interactions

Mode of Action

It’s known that tyrosine residues can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly alter the function of the proteins in which the tyrosine residues are present. As a tyrosine derivative, this compound may interact with its targets in a similar manner, potentially influencing these post-translational modifications.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It plays a role in the synthesis of proteins, as it is one of the 20 standard amino acids used by cells for this purpose . Additionally, tyrosine residues can be phosphorylated by protein kinases, which is a key aspect of signal transduction processes

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it can be incorporated into proteins or metabolized further . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied in more detail to provide a comprehensive understanding of its bioavailability and pharmacokinetics.

Result of Action

This could have wide-ranging effects, given the many roles of tyrosine in cellular processes .

Biochemical Analysis

Biochemical Properties

N-Cbz-L-tyrosine is involved in various biochemical processes. It interacts with several enzymes, proteins, and other biomolecules. For instance, tyrosine hydroxylase, an enzyme that catalyzes the first step in the biosynthesis of catecholamines, interacts with N-Cbz-L-tyrosine . This interaction is crucial for the regulation of its activity and the control of catecholamine synthesis .

Cellular Effects

N-Cbz-L-tyrosine influences cell function by interacting with various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the regulation of tyrosine hydroxylase activity, which plays a central role in controlling the synthesis of catecholamines . These catecholamines are involved in many diseases, including neurological disorders, hypertension, and diabetes mellitus .

Molecular Mechanism

The molecular mechanism of N-Cbz-L-tyrosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to tyrosine hydroxylase, influencing its activity and thereby controlling the synthesis of catecholamines .

Metabolic Pathways

N-Cbz-L-tyrosine is involved in the tyrosine metabolism pathway . It interacts with enzymes such as tyrosine hydroxylase

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Tyr-OH can be synthesized by reacting L-tyrosine with N-benzyloxycarbonyl chloride. The process involves dissolving L-tyrosine in a sodium alkaline solution and then adding N-benzyloxycarbonyl chloride. The reaction is promoted by magnetic stirring. After the reaction is complete, the mixture is neutralized with aqueous ammonia or hydrochloric acid to obtain N-benzyloxycarbonyl-L-tyrosine .

Industrial Production Methods

In industrial settings, the synthesis of N-benzyloxycarbonyl-L-tyrosine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Tyr-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions involving the amino group of tyrosine.

    Biology: It serves as a building block for the synthesis of peptides and proteins used in biological studies.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of various biochemical reagents and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Tyr-OH is unique due to its specific structure, which combines the properties of tyrosine with the protective benzyloxycarbonyl group. This combination makes it particularly useful in peptide synthesis, where selective protection of functional groups is essential .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMUCXATQAAMN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313627
Record name Carbobenzoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164-16-5
Record name Carbobenzoxy-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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